(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid

Vue d'ensemble

Description

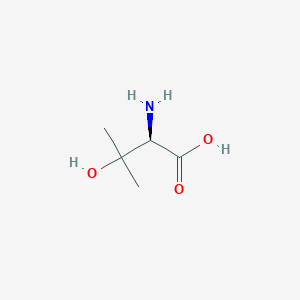

®-2-Amino-3-Hydroxy-3-Methylbutanoic Acid is a chiral amino acid with a unique structure that includes an amino group, a hydroxyl group, and a methyl group attached to a central carbon atom. This compound is significant in various biochemical processes and has applications in multiple scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-Hydroxy-3-Methylbutanoic Acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the molecule. For example, the asymmetric hydrogenation of α-keto acids using chiral rhodium or ruthenium catalysts can yield the desired chiral amino acid.

Industrial Production Methods: Industrial production often involves the fermentation of specific microorganisms that can produce the compound naturally. Genetic engineering techniques can enhance the yield and purity of the product. Additionally, chemical synthesis methods are optimized for large-scale production, ensuring consistency and cost-effectiveness.

Types of Reactions:

Oxidation: ®-2-Amino-3-Hydroxy-3-Methylbutanoic Acid can undergo oxidation reactions, typically resulting in the formation of corresponding keto acids.

Reduction: Reduction reactions can convert the hydroxyl group into a hydrogen atom, forming a simpler amino acid.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens or sulfonyl chlorides can facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields keto acids, while reduction can produce simpler amino acids.

Applications De Recherche Scientifique

®-2-Amino-3-Hydroxy-3-Methylbutanoic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound plays a role in metabolic pathways and can be used to study enzyme mechanisms.

Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.

Industry: The compound is used in the production of various chemicals and materials, including biodegradable polymers.

Mécanisme D'action

The mechanism of action of ®-2-Amino-3-Hydroxy-3-Methylbutanoic Acid involves its interaction with specific enzymes and receptors in biological systems. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall effect.

Comparaison Avec Des Composés Similaires

L-Alanine: A simple amino acid with a similar structure but lacking the hydroxyl group.

L-Serine: Contains a hydroxyl group but differs in the position of the amino group.

L-Threonine: Similar structure but with an additional hydroxyl group.

Uniqueness: ®-2-Amino-3-Hydroxy-3-Methylbutanoic Acid is unique due to its specific chiral configuration and the presence of both an amino and a hydroxyl group on the same carbon atom. This combination of functional groups allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound in various fields of research.

Activité Biologique

(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid, commonly known as (R)-HMB, is a derivative of the amino acid leucine and has garnered attention for its various biological activities. This article explores its biochemical properties, mechanisms of action, applications in health and disease, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 133.15 g/mol

- CAS Number : 105504-72-1

(R)-HMB exhibits several mechanisms through which it exerts its biological effects:

- Protein Synthesis : It enhances muscle protein synthesis by activating the mTOR pathway, which is crucial for muscle growth and recovery.

- Anti-Catabolic Effects : HMB reduces muscle protein breakdown, particularly during periods of stress or illness.

- Immune Function Modulation : It has been shown to enhance immune responses, particularly in populations subjected to physical stress.

1. Muscle Health

Numerous studies have demonstrated that (R)-HMB supplementation can lead to significant increases in muscle mass and strength, particularly in elderly populations and those undergoing resistance training.

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Nissen et al. (1996) | Healthy adults | 3 g/day | Increased lean body mass and strength |

| Wilson et al. (2008) | Elderly men | 3 g/day | Improved muscle function and reduced muscle loss |

2. Effects on Metabolism

(R)-HMB has been investigated for its role in metabolic disorders. It may improve lipid profiles and reduce body fat percentage, making it a candidate for obesity management.

- Case Study : A study involving obese individuals showed that those supplemented with (R)-HMB experienced a significant reduction in body fat compared to the control group .

3. Immune System Support

Research indicates that (R)-HMB can bolster immune function, particularly in individuals under physical stress or with compromised immune systems.

- Clinical Trial : In a clinical trial involving athletes, those taking (R)-HMB showed lower markers of muscle damage and improved immune responses post-exercise compared to placebo .

1. Nutritional Supplementation

(R)-HMB is commonly used as a dietary supplement to support muscle health, particularly among athletes and the elderly. Its role in preventing muscle wasting during illness or aging has made it a focus of nutritional research.

2. Therapeutic Potential

The compound's anti-catabolic properties suggest potential therapeutic applications in conditions characterized by muscle wasting, such as cancer cachexia and chronic obstructive pulmonary disease (COPD).

Research Findings

Recent studies have further elucidated the biological activity of (R)-HMB:

- Mechanistic Insights : Research published in the Journal of Nutrition highlights that HMB supplementation leads to increased levels of insulin-like growth factor 1 (IGF-1), which plays a critical role in muscle growth .

- Safety Profile : Studies indicate that (R)-HMB is generally safe with minimal side effects reported at recommended dosages .

Propriétés

IUPAC Name |

(2R)-2-amino-3-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRFQSZFVGJGGP-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369223 | |

| Record name | (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2280-48-0 | |

| Record name | 3-Methyl-D-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-D-threonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-D-THREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2TW6L2UKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.